molecular formula C15H25N3O3 B3065351 Nitrosoaphyllinic acid CAS No. 38539-17-2

Nitrosoaphyllinic acid

Cat. No.: B3065351
CAS No.: 38539-17-2
M. Wt: 295.38 g/mol
InChI Key: QCMPSJONWHMZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosoaphyllinic acid is a nitrogen-containing organic compound known for its unique chemical properties and reactivity It is characterized by the presence of a nitroso group (-NO) attached to an aromatic ring, which imparts significant ambiphilic reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosoaphyllinic acid can be synthesized through several methods, including the reduction of nitro precursors or the oxidation of amino precursors. One common synthetic route involves the nitration of an aromatic compound followed by reduction to form the nitroso derivative. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety through proper waste management and recycling of reagents .

Chemical Reactions Analysis

Types of Reactions: Nitrosoaphyllinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitro compounds.

    Reduction: It can be reduced to form amino derivatives.

    Substitution: The nitroso group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as iron or tin in hydrochloric acid.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

Major Products:

Scientific Research Applications

Nitrosoaphyllinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of nitrosoaphyllinic acid involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The pathways involved include the inhibition of protein glycation and the generation of reactive oxygen species, which can lead to antimicrobial and antitumor effects .

Comparison with Similar Compounds

Nitrosoaphyllinic acid can be compared with other nitroso compounds, such as nitrosobenzene and nitrosophenol. While all these compounds share the nitroso functional group, this compound is unique due to its specific aromatic structure and reactivity profile. Similar compounds include:

Properties

IUPAC Name

3-(1-nitrosopiperidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c19-15(20)12-9-11(10-17-7-3-1-6-14(12)17)13-5-2-4-8-18(13)16-21/h11-14H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMPSJONWHMZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC(C2C1)C(=O)O)C3CCCCN3N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408667
Record name Nitrosoaphyllinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38539-17-2
Record name Nitrosoaphyllinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoaphyllinic acid
Reactant of Route 2
Nitrosoaphyllinic acid
Reactant of Route 3
Nitrosoaphyllinic acid
Reactant of Route 4
Nitrosoaphyllinic acid
Reactant of Route 5
Nitrosoaphyllinic acid
Reactant of Route 6
Nitrosoaphyllinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.